molecular formula C10H22N2S B13015531 N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine

N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine

Cat. No.: B13015531
M. Wt: 202.36 g/mol
InChI Key: HOJAUCACKIBSMK-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine is a novel organic compound characterized by its unique structure, which includes an ethyl group, an isopropyl group, and a thietan-3-yl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with ethyl and isopropyl halides in the presence of a base. The thietan-3-yl group can be introduced through a subsequent reaction with a thietan-3-yl halide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halides, sulfonates; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1’- (butane-1,4-diyl)bis (ethane-1,2-diamine)
  • N1-ethyl-N1-isopropyl-ethane-1,2-diamine

Uniqueness

N1-Ethyl-N1-isopropyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

N'-ethyl-N'-propan-2-yl-N-(thietan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H22N2S/c1-4-12(9(2)3)6-5-11-10-7-13-8-10/h9-11H,4-8H2,1-3H3

InChI Key

HOJAUCACKIBSMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC1CSC1)C(C)C

Origin of Product

United States

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